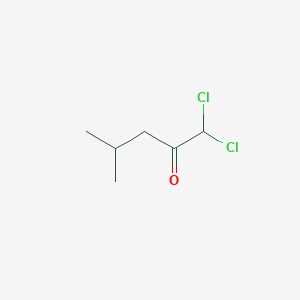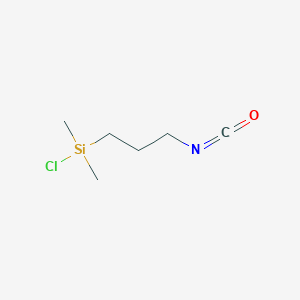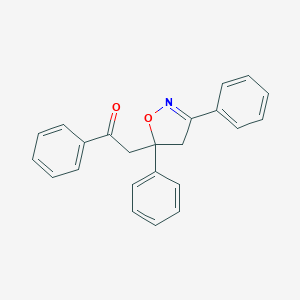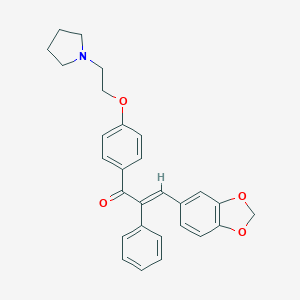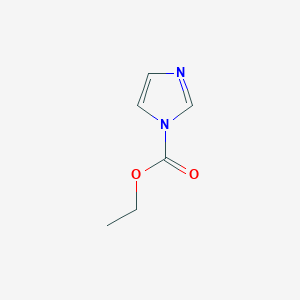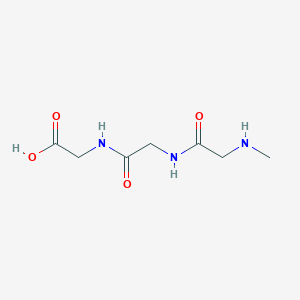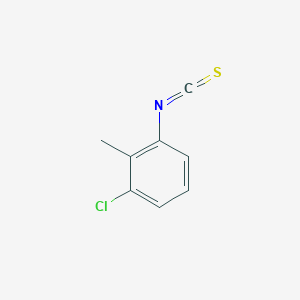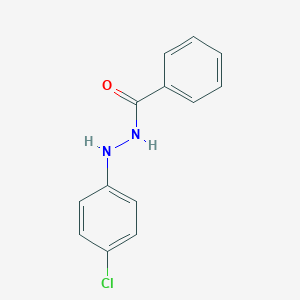
N'-(4-chlorophenyl)benzohydrazide
説明
Benzoic acid, 2-(p-chlorophenyl)hydrazide is an organic compound with the molecular formula C13H10Cl2N2O It is a derivative of benzoic acid where the carboxyl group is modified to form a hydrazide with a p-chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-(p-chlorophenyl)hydrazide typically involves the reaction of p-chlorobenzoic acid with p-chlorophenylhydrazine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The mixture is heated gently at around 40°C for a few hours to ensure complete reaction .
Industrial Production Methods: In an industrial setting, the production of benzoic acid, 2-(p-chlorophenyl)hydrazide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of mechanochemical synthesis, where reactants are ground together in the presence of a small amount of solvent, is also gaining popularity due to its efficiency and reduced solvent usage .
化学反応の分析
Types of Reactions: Benzoic acid, 2-(p-chlorophenyl)hydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, especially at the aromatic ring, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides, while reduction can produce amines .
科学的研究の応用
Benzoic acid, 2-(p-chlorophenyl)hydrazide has a wide range of applications in scientific research:
作用機序
The mechanism of action of benzoic acid, 2-(p-chlorophenyl)hydrazide involves its interaction with biological molecules. It can bind to DNA through intercalation, leading to hypochromism and bathochromism. This interaction disrupts the normal function of DNA, thereby exhibiting antimicrobial and anticancer activities . The compound also targets specific enzymes and proteins, inhibiting their activity and leading to cell death in cancer cells .
類似化合物との比較
- Benzoic acid, 2-phenylhydrazide
- 4-fluorobenzoic acid, 2-(p-chlorophenyl)hydrazide
- Isonicotinic acid hydrazide
Comparison: Benzoic acid, 2-(p-chlorophenyl)hydrazide is unique due to the presence of the p-chlorophenyl group, which enhances its biological activity compared to similar compounds. For instance, 4-fluorobenzoic acid derivatives have shown higher inhibitory activity against certain bacteria, but benzoic acid, 2-(p-chlorophenyl)hydrazide exhibits a broader spectrum of antimicrobial and anticancer activities .
特性
IUPAC Name |
N'-(4-chlorophenyl)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-11-6-8-12(9-7-11)15-16-13(17)10-4-2-1-3-5-10/h1-9,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDUOCCITWQNES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169894 | |
| Record name | Benzoic acid, 2-(p-chlorophenyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17473-76-6 | |
| Record name | Benzoic acid, 2-(4-chlorophenyl)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17473-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-(p-chlorophenyl)hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017473766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-(p-chlorophenyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-yl] acetate](/img/structure/B102339.png)
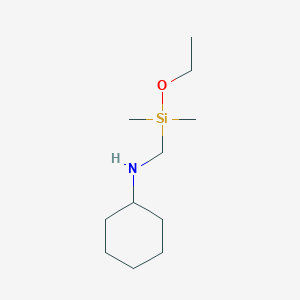
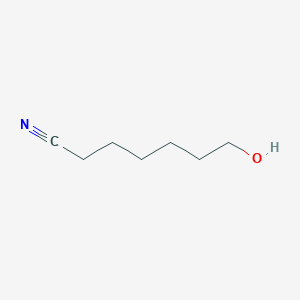
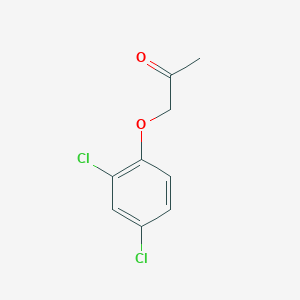
![9-Octadecene, 1-[2-(octadecyloxy)ethoxy]-, (Z)-](/img/structure/B102345.png)
